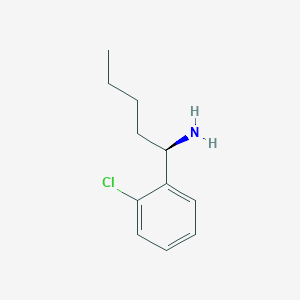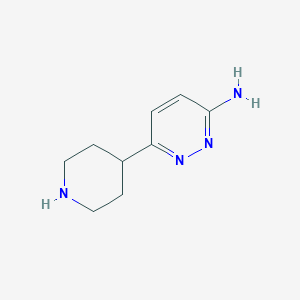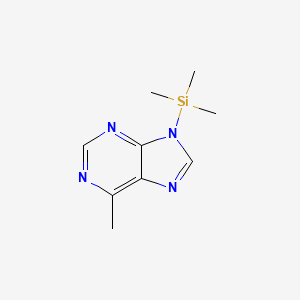![molecular formula C5H12N4S B13974388 1-Thia-4,6,8,10-tetraazaspiro[4.5]decane CAS No. 62212-64-0](/img/structure/B13974388.png)
1-Thia-4,6,8,10-tetraazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Thia-4,6,8,10-tetraazaspiro[45]decane is a heterocyclic compound characterized by a spiro structure that incorporates sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Thia-4,6,8,10-tetraazaspiro[4.5]decane typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ketones with aromatic amines and mercaptoacetic acid in the presence of a suitable solvent like benzene . The reaction is often carried out under reflux conditions to facilitate the formation of the spiro structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Thia-4,6,8,10-tetraazaspiro[4.5]decane can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, which can modify the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to introduce new functionalities into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles, depending on the desired substitution.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Aplicaciones Científicas De Investigación
1-Thia-4,6,8,10-tetraazaspiro[4.5]decane has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism by which 1-Thia-4,6,8,10-tetraazaspiro[4.5]decane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including the inhibition of cancer cell growth .
Comparación Con Compuestos Similares
1-Thia-4-azaspiro[4.5]decane: This compound shares a similar spiro structure but with fewer nitrogen atoms.
Thiazolopyrimidine: Another heterocyclic compound with potential medicinal applications.
1,3,4-Thiadiazole: Known for its diverse biological activities and applications in medicinal chemistry.
Uniqueness: 1-Thia-4,6,8,10-tetraazaspiro[4.5]decane is unique due to its specific combination of sulfur and nitrogen atoms within a spiro structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
62212-64-0 |
|---|---|
Fórmula molecular |
C5H12N4S |
Peso molecular |
160.24 g/mol |
Nombre IUPAC |
1-thia-4,6,8,10-tetrazaspiro[4.5]decane |
InChI |
InChI=1S/C5H12N4S/c1-2-10-5(7-1)8-3-6-4-9-5/h6-9H,1-4H2 |
Clave InChI |
KMTZNOHOFQGGAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2(N1)NCNCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974332.png)




![2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)





